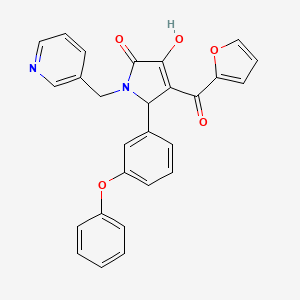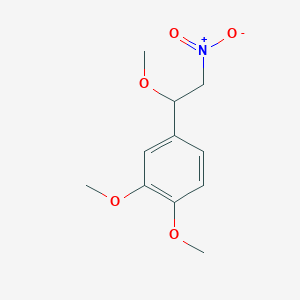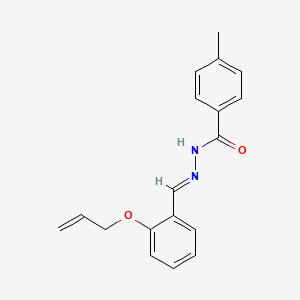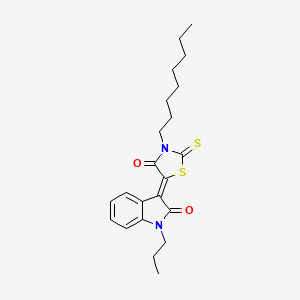![molecular formula C20H36N4O10 B11974888 {[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid](/img/structure/B11974888.png)
{[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(16-{2-[(羧甲基)氨基]-2-氧代乙基}-1,4,10,13-四氧杂-7,16-二氮杂十八烷-7-基)乙酰基]氨基}乙酸是一种复杂的天然有机化合物,其包含多个官能团,包括羧基、胺基和醚基。
准备方法
合成路线和反应条件
{[(16-{2-[(羧甲基)氨基]-2-氧代乙基}-1,4,10,13-四氧杂-7,16-二氮杂十八烷-7-基)乙酰基]氨基}乙酸的合成可能涉及多个步骤,包括形成大环环和随后用羧甲基和氨基对环进行官能化。典型的反应条件可能包括使用保护基团,羧基的活化以及通过诸如碳二亚胺之类的试剂促进的偶联反应。
工业生产方法
此类复杂化合物的工业生产方法通常涉及优化合成路线以最大限度地提高收率和纯度。这可能包括使用自动化合成仪,高通量筛选反应条件以及色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,特别是在胺基或醚基上。
还原: 还原反应可以针对结构中存在的羰基。
取代: 亲核取代反应可能发生在胺基或羧基上。
常用试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤代烷烃,酰氯。
主要产物
这些反应的主要产物将取决于所用特定条件和试剂。例如,氧化可能产生羧酸,而还原可以产生醇或胺。
科学研究应用
化学
在化学中,{[(16-{2-[(羧甲基)氨基]-2-氧代乙基}-1,4,10,13-四氧杂-7,16-二氮杂十八烷-7-基)乙酰基]氨基}乙酸可以用作配位化学中的配体,与金属离子形成络合物。
生物学
在生物学研究中,由于该化合物具有多个可以与生物分子相互作用的官能团,因此可以研究其作为药物递送剂的潜力。
医学
在医学上,可以探索该化合物的治疗潜力,可能用作酶抑制剂或药物设计中的支架。
工业
在工业中,由于此类化合物的复杂结构和功能多样性,它们可能用于开发新型材料,例如聚合物或纳米材料。
作用机制
{[(16-{2-[(羧甲基)氨基]-2-氧代乙基}-1,4,10,13-四氧杂-7,16-二氮杂十八烷-7-基)乙酰基]氨基}乙酸的作用机制将取决于其特定的应用。例如,作为药物,它可能与特定酶或受体相互作用,改变其活性。所涉及的分子靶标和途径将通过生化测定和分子建模研究确定。
相似化合物的比较
类似化合物
乙二胺四乙酸 (EDTA): 一种著名的螯合剂,具有多个羧基和胺基。
环糊精: 用于药物递送和作为分子主体的环状寡糖。
冠醚: 具有多个醚基的环状化合物,用于配位化学。
独特性
{[(16-{2-[(羧甲基)氨基]-2-氧代乙基}-1,4,10,13-四氧杂-7,16-二氮杂十八烷-7-基)乙酰基]氨基}乙酸的独特性在于其官能团的特定组合及其以特定方式形成与金属离子或与生物分子相互作用的稳定络合物的潜力。
属性
分子式 |
C20H36N4O10 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC 名称 |
2-[[2-[16-[2-(carboxymethylamino)-2-oxoethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C20H36N4O10/c25-17(21-13-19(27)28)15-23-1-5-31-9-10-33-7-3-24(16-18(26)22-14-20(29)30)4-8-34-12-11-32-6-2-23/h1-16H2,(H,21,25)(H,22,26)(H,27,28)(H,29,30) |
InChI 键 |
UOEUSFVQCJWZHK-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOCCN(CCOCCOCCN1CC(=O)NCC(=O)O)CC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974810.png)
![N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11974826.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11974831.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11974838.png)


![4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine](/img/structure/B11974867.png)
![(2E)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11974871.png)

![N-[(2Z)-3-cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide](/img/structure/B11974873.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974874.png)
![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974884.png)


